Dichlorofluoromethanesulfenyl chloride
Overview
Description
Dichlorofluoromethanesulfenyl chloride is a chemical compound with the molecular formula CCl₃FS. It is a colorless liquid known for its strong oxidizing properties and pungent odor. This compound is widely used in organic synthesis and plays a crucial role as a reagent in various chemical reactions .
Preparation Methods
Dichlorofluoromethanesulfenyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of perchloromethyl mercaptan with iron (III) trifluoride in the presence of 18-crown-6 ether and pyridine hydrogen fluoride solution in toluene. The reaction is carried out at temperatures ranging from 95°C to 125°C for 8-10 hours. The resulting solution is then cooled, filtered, and subjected to atmospheric distillation to obtain the desired product . The yield of this reaction is typically around 66.4%.
Chemical Reactions Analysis
Dichlorofluoromethanesulfenyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a reagent in organic synthesis due to its strong oxidizing properties. Some of the common reagents and conditions used in these reactions include iron (III) trifluoride, pyridine hydrogen fluoride, and 18-crown-6 ether . Major products formed from these reactions include fluorodichloromethylsulfonyl chloride and other related compounds.
Scientific Research Applications
Dichlorofluoromethanesulfenyl chloride has several scientific research applications across various fields. In chemistry, it is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into molecules. In biology and medicine, it is utilized in the development of pharmaceuticals and other biologically active compounds. In industry, it is employed in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of dichlorofluoromethanesulfenyl chloride involves its strong oxidizing properties, which allow it to react with various substratesThis compound’s ability to act as an oxidizing agent makes it valuable in organic synthesis and other chemical processes .
Comparison with Similar Compounds
Dichlorofluoromethanesulfenyl chloride can be compared with other similar compounds such as fluorodichloromethane sulfenyl chloride, trichloromethane sulfenyl chloride, and perchloromethyl mercaptan. These compounds share similar chemical properties and are used in similar applications. this compound is unique due to its specific combination of fluorine, chlorine, and sulfur atoms, which gives it distinct reactivity and applications .
Properties
IUPAC Name |
[dichloro(fluoro)methyl] thiohypochlorite | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl3FS/c2-1(3,5)6-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRSHFSCTSFYGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(SCl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl3FS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181585 | |
Record name | Methanesulfenyl chloride, dichlorofluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2712-93-8 | |
Record name | 1,1-Dichloro-1-fluoromethanesulfenyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2712-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfenyl chloride, dichlorofluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002712938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfenyl chloride, dichlorofluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorofluoromethanesulphenyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichlorofluoromethanesulfenyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EK9SH56F8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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